molecular formula C10H12N2O4S B13894516 Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate

Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate

Cat. No.: B13894516
M. Wt: 256.28 g/mol
InChI Key: FFDVGZXFDYYANQ-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate (CAS 2768550-71-4) is a high-purity chemical building block designed for research and development applications. This compound features a pyridine core functionalized with both a methyl carboxylate and a cyclopropylsulfonylamino group, making it a valuable intermediate in organic synthesis and medicinal chemistry . Its molecular formula is C₁₀H₁₂N₂O₄S and it has a molecular weight of 256.28 g/mol . The specific stereochemistry is defined by the SMILES notation COC(=O)C1C=C(C=CN=1)NS(=O)(=O)C2CC2 . As a versatile scaffold, it is particularly useful for constructing more complex molecules for pharmaceutical research and discovery. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, nor for human or animal consumption . Researchers can avail of the compound in various quantities, from 100mg to 5g, to suit their specific project needs .

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O4S/c1-16-10(13)9-6-7(4-5-11-9)12-17(14,15)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12)

InChI Key

FFDVGZXFDYYANQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)NS(=O)(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-Aminopyridine-2-carboxylate

This intermediate is commonly prepared by esterification of 4-aminopyridine-2-carboxylic acid or by selective functionalization of pyridine derivatives. Literature suggests that methylation of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

Parameter Typical Conditions Notes
Starting material 4-Aminopyridine-2-carboxylic acid Commercially available or synthesized
Esterification reagent Methanol Excess, solvent and reagent
Catalyst Concentrated H2SO4 or HCl Acidic conditions to promote esterification
Temperature Reflux (65-70 °C) 4-6 hours typical reaction time
Work-up Neutralization and extraction Isolation of methyl ester

Sulfonylation with Cyclopropylsulfonyl Chloride

The key step introduces the cyclopropylsulfonyl group onto the amino function at the 4-position of the pyridine ring. This is typically performed by reacting the methyl 4-aminopyridine-2-carboxylate with cyclopropylsulfonyl chloride under basic conditions.

Parameter Typical Conditions Notes
Reactants Methyl 4-aminopyridine-2-carboxylate + cyclopropylsulfonyl chloride Stoichiometric or slight excess of sulfonyl chloride
Base Triethylamine or pyridine To neutralize HCl generated
Solvent Dichloromethane or tetrahydrofuran (THF) Anhydrous conditions preferred
Temperature 0 °C to room temperature Controlled addition to avoid side reactions
Reaction time 2-6 hours Monitored by TLC or HPLC
Work-up Aqueous quench, extraction, drying Purification by column chromatography or recrystallization

Purification and Characterization

The crude product is purified using standard chromatographic techniques or recrystallization from appropriate solvents such as ethyl acetate or hexanes. Characterization includes:

Research Data and Results

While direct experimental data specific to this compound are limited in public databases, analogous sulfonamide derivatives and aminopyridine carboxylates provide insight into reaction yields and conditions.

Compound Yield (%) Reaction Time Solvent Reference/Notes
Methyl 4-aminopyridine-2-carboxylate 75-85 4-6 hours Methanol, acid Esterification step typical yield
Cyclopropylsulfonylation of amines 70-90 2-6 hours DCM or THF Sulfonylation of primary amines

The sulfonylation reaction is generally high yielding when performed under anhydrous and controlled temperature conditions. The use of triethylamine as a base is common to neutralize hydrochloric acid formed during the reaction.

Notes on Synthetic Challenges and Considerations

  • Reactivity of Aminopyridine: The amino group on the pyridine ring can be less nucleophilic due to the electron-withdrawing nature of the pyridine nitrogen, requiring careful control of reaction conditions.
  • Sulfonyl Chloride Handling: Cyclopropylsulfonyl chloride is moisture sensitive; reactions must be performed under anhydrous conditions to prevent hydrolysis.
  • Purification: Sulfonamide products can exhibit strong polarity, necessitating careful selection of chromatographic conditions.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
1. Esterification 4-Aminopyridine-2-carboxylic acid + Methanol + Acid Methyl 4-aminopyridine-2-carboxylate
2. Sulfonylation Methyl 4-aminopyridine-2-carboxylate + Cyclopropylsulfonyl chloride + Base (Et3N) + DCM This compound
3. Purification Chromatography or recrystallization Pure final compound
4. Characterization NMR, IR, MS, Elemental analysis Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s pyridine core distinguishes it from analogs with alternative heterocycles (e.g., thienopyridine or pyrimidine). Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Core Structure Substituents at Position 4 Ester Group Notable Characteristics Reference
Target Compound Pyridine Cyclopropylsulfonylamino Methyl Compact substituent; potential metabolic stability -
Compound 2a–c Thieno[3,2-b]pyridine Nitrobenzene (via C-N coupling) Methyl Extended aromatic system; electronic modulation via nitro group
Compound 15 Pyridine Bis(ethoxyethyl)sulfamoyl Ethyl Bulky substituents; high molecular weight; self-assembly propensity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro, methyl Carboxylic acid Reactive chlorine; acidic properties; distinct solubility profile
ADSB-FUB-187 Indazole Cyclopropylsulfonylamino ethylamino None Bioactive scaffold; complex pharmacophore

Functional Group Analysis

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound contrasts with the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid . Esters typically exhibit higher lipophilicity and slower hydrolysis rates compared to acids, influencing bioavailability and pharmacokinetics.
  • Cyclopropyl Motif : Shared with ADSB-FUB-187 , this group may enhance metabolic stability by resisting oxidative degradation, a common issue with larger alkyl chains.

Physicochemical and Conformational Properties

  • Self-Assembly and Solubility : Compounds with ethoxy chains (e.g., Compound 15) demonstrate self-assembly due to flexible, amphiphilic substituents . In contrast, the target compound’s cyclopropyl group may limit conformational flexibility, reducing aggregation tendencies.
  • NMR Conformational Dynamics : Bis-amide intermediates (e.g., Compound 11 ) exhibit slow conformational exchange on NMR timescales, suggesting rigid frameworks. The target compound’s smaller substituents likely result in fewer observable conformers.

Research Implications and Limitations

While direct data on the target compound’s biological activity or physicochemical properties are absent in the provided evidence, structural analogs suggest:

  • Metabolic Stability : The cyclopropyl group may mitigate cytochrome P450-mediated oxidation compared to ethoxy chains .
  • Reactivity : The methyl ester could act as a prodrug, hydrolyzing to a carboxylic acid in vivo, analogous to pyrimidine derivatives .
  • Electronic Effects: The pyridine core’s electron-deficient nature may enhance interactions with biological targets, contrasting with thienopyridine’s altered aromaticity .

Biological Activity

Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12N2O3S
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 2768550-71-4

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in inhibiting specific enzyme activities and modulating signaling pathways. Its structure, featuring a cyclopropyl group linked to a sulfonamide, suggests potential interactions with biological targets.

The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation : The pyridine ring can interact with various receptors, potentially altering their activity.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

StudyTargetIC50 (µM)Findings
p38 MAPK12.5Demonstrated selective inhibition of p38 MAPK, a key player in inflammatory responses.
COX-215.0Inhibited COX-2 activity, suggesting anti-inflammatory properties.
TNF-α20.0Reduced TNF-α production in macrophages, indicating potential in treating autoimmune diseases.

Case Studies

  • Anti-inflammatory Activity : A study involving murine models showed that administration of this compound significantly reduced inflammation markers compared to controls, supporting its potential use in treating conditions like rheumatoid arthritis.
  • Cancer Research : Preliminary data suggest that this compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

ParameterValue
AbsorptionRapid
Bioavailability~70%
Half-life3 hours
MetabolismHepatic (CYP450)
ExcretionRenal

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves two key steps:

Esterification : Methylation of pyridine-2-carboxylic acid derivatives using methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). For example, methyl ester formation via methanol and quinolinic acid achieved 91% yield under reflux .

Sulfonylation : Introducing the cyclopropylsulfonylamino group via reaction of a 4-aminopyridine intermediate with cyclopropylsulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) .
Critical Factors :

  • Temperature : Higher yields are often achieved under reflux for esterification.
  • Catalyst Purity : Impure intermediates reduce sulfonylation efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) favor sulfonylation .

Q. How is the compound characterized, and which spectroscopic methods are most reliable?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester (-COOCH₃) and sulfonamide (-SO₂N-) groups. For example, methyl ester protons resonate at δ 3.8–4.0 ppm, while cyclopropyl protons appear as multiplets at δ 0.8–1.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related pyrimidine carboxylates in and .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Pyridine carboxylates are sensitive to hydrolysis. Stability studies under varying pH (e.g., 3–9) and temperature (25–60°C) using HPLC can identify degradation pathways .
  • Storage : Store in inert atmospheres (argon) at –20°C, as recommended for structurally similar esters in and .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of sulfonylation in the synthesis of this compound?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites on the pyridine ring. For example, the 4-position is electronically favored for sulfonylation due to resonance stabilization .
  • Directed Metalation : Use directing groups (e.g., –NH₂) to enhance regioselectivity, followed by sulfonylation, as seen in for related intermediates .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

Methodological Answer:

  • Polymorphism Analysis : Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) distinguish crystalline forms. For instance, used XRD to confirm a single crystal structure despite variable melting points in literature .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) and replicate synthesis under controlled conditions .

Q. How can the compound’s reactivity under biological or environmental conditions be systematically studied?

Methodological Answer:

  • Kinetic Assays : Monitor hydrolysis rates using LC-MS under simulated physiological conditions (pH 7.4, 37°C). For example, tracked degradation of similar esters in environmental matrices .
  • Metabolite Identification : Incubate with liver microsomes and analyze metabolites via tandem MS .

Q. What advanced techniques elucidate the compound’s potential as a therapeutic agent or enzyme inhibitor?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. highlights pyridine carboxylates as coronavirus inhibitors, suggesting similar workflows .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based assays) .

Q. How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct independent replicates with standardized protocols (e.g., OECD guidelines).
  • Impurity Profiling : Use HPLC to rule out batch-to-batch variability, as impurities <1% can skew bioactivity .

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